molecular formula C25H23N3O3 B12448653 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No.: B12448653
M. Wt: 413.5 g/mol
InChI Key: FNFIVEVUYCWLBW-UHFFFAOYSA-N
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Description

N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole moiety linked to a phenyl ring, which is further connected to a benzamide structure with a dimethylpropanamido group. The intricate arrangement of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzoxazole Moiety: The initial step involves the synthesis of the benzoxazole ring through a cyclization reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Coupling with Phenyl Ring: The benzoxazole derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation Reaction: The resulting intermediate undergoes an amidation reaction with 4-(2,2-dimethylpropanamido)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety’s ability to emit light upon excitation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both benzoxazole and benzamide moieties allows for diverse interactions and modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C25H23N3O3/c1-25(2,3)24(30)27-18-13-11-16(12-14-18)22(29)26-19-8-6-7-17(15-19)23-28-20-9-4-5-10-21(20)31-23/h4-15H,1-3H3,(H,26,29)(H,27,30)

InChI Key

FNFIVEVUYCWLBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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